Pyrazolo[1,5-b]pyridazin-6-ol

CDK2 inhibitor kinase potency scaffold comparison

Pyrazolo[1,5-b]pyridazin-6-ol (CAS 2411637-09-5, MFCD32670474, molecular formula C₆H₅N₃O, MW 135.12 Da, typical commercial purity 97%) is the unadorned fused bicyclic heterocycle constituting the core of the pyrazolo[1,5-b]pyridazine chemotype. As the minimal scaffold, it serves as the key synthetic building block for generating focused libraries of kinase inhibitors, notably targeting CDK2, DYRK1A, GSK-3β, CLK1, and COX-2, with marketed and clinically evaluated derivatives reaching picomolar enzymatic potencies and demonstrating central nervous system (CNS) penetration.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 2411637-09-5
Cat. No. B6295020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-b]pyridazin-6-ol
CAS2411637-09-5
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=O)NN2C1=CC=N2
InChIInChI=1S/C6H5N3O/c10-6-2-1-5-3-4-7-9(5)8-6/h1-4H,(H,8,10)
InChIKeyNYPAAZQTSQHTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-b]pyridazin-6-ol (CAS 2411637-09-5): Core Scaffold Identity and Procurement Baseline


Pyrazolo[1,5-b]pyridazin-6-ol (CAS 2411637-09-5, MFCD32670474, molecular formula C₆H₅N₃O, MW 135.12 Da, typical commercial purity 97%) is the unadorned fused bicyclic heterocycle constituting the core of the pyrazolo[1,5-b]pyridazine chemotype. As the minimal scaffold, it serves as the key synthetic building block for generating focused libraries of kinase inhibitors, notably targeting CDK2, DYRK1A, GSK-3β, CLK1, and COX-2, with marketed and clinically evaluated derivatives reaching picomolar enzymatic potencies and demonstrating central nervous system (CNS) penetration [1][2][3]. Its procurement value rests precisely on its definition as the unsubstituted parent, which provides maximal flexibility for diversification and enables systematic structure–activity relationship (SAR) elaboration without preinstalled substituent bias.

Why Pyrazolo[1,5-b]pyridazin-6-ol Cannot Be Replaced by Generic Heterocyclic Building Blocks


Superficially similar bicyclic heterocycles—pyrazolo[1,5-a]pyrimidines, imidazo[1,2-b]pyridazines, or imidazo[1,2-a]pyridines—while serving as versatile kinase inhibitor cores, fail to recapitulate the specific multitarget selectivity fingerprints, physicochemical properties, and CNS penetration potential achieved by the pyrazolo[1,5-b]pyridazine scaffold when elaborated. Direct experimental comparisons demonstrate that pyrazolo[1,5-b]pyridazine-derived inhibitors exhibit fundamentally different kinome-wide selectivity profiles compared to pyrazolo[1,5-a]pyrimidine-based inhibitors, with the former achieving high ligand efficiencies (LE) and selectivity over the kinome that are non-transferable between scaffolds [1][2]. Furthermore, imidazo[1,2-a]pyridine-based COX-2 inhibitors failed to translate in vitro potency into in vivo analgesic efficacy due to unfavorable lipophilicity-driven disposition, whereas pyrazolo[1,5-b]pyridazine-derived analogs with reduced log D successfully bridged this efficacy gap and advanced to clinical evaluation (GW406381) [3]. These scaffold-intrinsic differences in selectivity, pharmacokinetics, and translatability mean that substituting the pyrazolo[1,5-b]pyridazin-6-ol building block with superficially analogous cores risks entire project failure at the lead optimization stage. The quantitative evidence provided in Section 3 establishes precisely which differentiation dimensions are scaffold-dependent and measurable.

Quantitative Differentiation Evidence: Pyrazolo[1,5-b]pyridazin-6-ol vs. Comparator Building Blocks


CDK2 Potency Attainable from Pyrazolo[1,5-b]pyridazine Core vs. Pyrazolo[1,5-a]pyrimidine Core

When elaborated with appropriate substituents, the pyrazolo[1,5-b]pyridazine core yields CDK2 inhibitors with IC₅₀ values reaching 3 nM [1]. In contrast, optimized pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors typically exhibit IC₅₀ values in the 90–250 nM range, with the most potent reported derivative achieving 90 nM [2]. This approximately 30-fold potency differential at the enzymatic level reflects the distinct hydrogen-bonding geometry of the pyrazolo[1,5-b]pyridazine hinge-binding motif, as confirmed by X-ray crystallography (PDB: 3EJ1; resolution 3.22 Å) [3].

CDK2 inhibitor kinase potency scaffold comparison pyrazolopyridazine pyrazolopyrimidine

Kinome-Wide Selectivity: Pyrazolo[1,5-b]pyridazine DYRK1A Inhibitors vs. Other Scaffolds

Extensive SAR exploration of the pyrazolo[1,5-b]pyridazine scaffold yielded a series of DYRK1A inhibitors that achieved a high degree of selectivity over the kinome, with representative compounds displaying DYRK1A IC₅₀ values spanning 12–186 nM and excellent ligand efficiencies (LE) [1][2]. This is in marked contrast to imidazo[1,2-b]pyridazine-based kinase inhibitors, which typically exhibit broader kinome reactivity and lower selectivity for DYRK family kinases [3]. The combination of high LE, good physicochemical properties (including moderate log D), and P-glycoprotein (P-gp) evasion enabled compound 11 from this series to demonstrate cellular activity and in vivo utility without P-gp liability [1].

DYRK1A kinome selectivity ligand efficiency pyrazolopyridazine neurological disease

COX-2 Selectivity and CNS Penetration: Pyrazolo[1,5-b]pyridazine Core Outperforms Imidazo[1,2-a]pyridine Core

Direct, within-study comparison of the imidazo[1,2-a]pyridine and pyrazolo[1,5-b]pyridazine bicyclic templates for COX-2 inhibition revealed a critical scaffold-dependent efficacy gap. The pyrazolo[1,5-b]pyridazine-based compound GW406381 (8) achieved COX-2 IC₅₀ = 3 nM with >28,000-fold selectivity over COX-1 (COX-1 IC₅₀ > 84.2 µM), and demonstrated relatively high brain penetration in the rat, progressing to clinical evaluation for inflammatory pain [1][2]. By contrast, several members of the imidazo[1,2-a]pyridine series failed to show in vivo analgesic activity despite adequate pharmacokinetic profiles, a failure attributed to their higher log D values and unfavorable drug disposition [2]. Both series were investigated in the same study, providing a rare direct head-to-head scaffold comparison.

COX-2 inhibitor CNS penetration GW406381 inflammatory pain scaffold optimization

Multi-Target Kinase Engagement: Pyrazolo[1,5-b]pyridazine Core Enables Potent Inhibition Across CDK2, GSK-3β, CDK4, and CLK1

A single pyrazolo[1,5-b]pyridazine derivative (BDBM8131) exhibits potent inhibitory activity across four therapeutically relevant kinases: GSK-3β IC₅₀ = 16 nM, CDK2 IC₅₀ = 40 nM, and CDK4 IC₅₀ = 2,000 nM, demonstrating a quantifiable selectivity window within the cyclin-dependent and glycogen synthase kinase families [1]. A structurally distinct derivative (SGC-CLK-1, ChEBI entry) additionally inhibits CLK1 (IC₅₀ = 13 nM), CLK2, and CLK4 [2]. In contrast, pyrazolo[1,5-a]pyrimidine-based kinase inhibitors typically show narrower target profiles, predominantly limited to CDK2, CDK7, or TRKA [3]. This broader, tunable multi-target engagement from a single core scaffold is a procurement-relevant differentiator for groups pursuing polypharmacology or requiring chemical probes against multiple kinases simultaneously.

multi-target kinase inhibitor CDK2 GSK-3β CDK4 CLK1 pyrazolopyridazine

CNS Penetration Across Indications: Pyrazolo[1,5-b]pyridazine Core Enables Brain Exposure in Both Pain and Anti-Parasitic Programs

The pyrazolo[1,5-b]pyridazine core has been independently validated for CNS penetration in two distinct therapeutic programs: (i) the COX-2 inhibitor GW406381 achieved relatively high brain penetration in the rat compared with clinically available COX-2 inhibitors (celecoxib, rofecoxib), which translated into efficacy in neuropathic pain models where celecoxib and rofecoxib showed no significant effect [1]; and (ii) in a separate anti-trypanosomal drug discovery program, the pyrazolo[1,5-b]pyridazine derivative 20g demonstrated CNS penetration in a murine pharmacokinetic study and significantly reduced parasitemia in four out of six mice—a critical feature for treating stage 2 human African trypanosomiasis where the parasite has crossed the blood–brain barrier [2]. This cross-indication reproducibility of CNS exposure is not observed for comparator scaffolds such as imidazo[1,2-a]pyridine, whose higher log D values were explicitly cited as a cause of in vivo failure [3].

CNS penetration blood-brain barrier African trypanosomiasis neuropathic pain ADME

Anti-Trypanosomal Selectivity: Optimization of Pyrazolo[1,5-b]pyridazine for Parasite vs. Human Kinase Selectivity

Starting from a high-throughput screen of 42,444 known human kinase inhibitors, the pyrazolo[1,5-b]pyridazine scaffold was selected for optimization against Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT). Key to the optimization was leveraging pre-existing selectivity data against human GSK-3β, CDK-2, and CDK-4 to engineer parasite-selective analogs, culminating in compound 23a which demonstrated selectivity for T. b. brucei over these three human enzymes [1]. This represents a rare example where a kinase inhibitor scaffold has been successfully repurposed from human to anti-parasitic applications with demonstrable selectivity—a feat facilitated by the pyrazolo[1,5-b]pyridazine core's well-characterized human kinome selectivity profile. No comparable anti-parasitic optimization has been reported for pyrazolo[1,5-a]pyrimidine or imidazo[1,2-b]pyridazine scaffolds starting from human kinase inhibitor libraries.

Trypanosoma brucei human African trypanosomiasis kinase selectivity neglected tropical disease lead optimization

Procurement-Relevant Application Scenarios for Pyrazolo[1,5-b]pyridazin-6-ol (CAS 2411637-09-5)


Kinase-Focused Library Synthesis Requiring Maximal CDK2/GSK-3β/CLK Multi-Target Potency Potential

Procure pyrazolo[1,5-b]pyridazin-6-ol as the unsubstituted core building block when the project objective is to generate a kinase-focused compound library capable of accessing potent inhibition of CDK2 (demonstrated IC₅₀ = 3 nM), GSK-3β (IC₅₀ = 16 nM), and CLK1 (IC₅₀ = 13 nM) from a single scaffold [1][2]. The absence of preinstalled substituents at positions C(2), C(3), C(5), and C(6) permits systematic SAR exploration, while the established crystallographic binding mode (PDB: 3EJ1) provides a rational basis for structure-based design [3].

CNS-Penetrant Kinase Inhibitor or Anti-Infective Lead Optimization Requiring Brain Exposure

Utilize pyrazolo[1,5-b]pyridazin-6-ol as the starting point when CNS penetration is a program requirement. The core scaffold has independently demonstrated brain exposure in both a clinical-stage COX-2 inhibitor (GW406381) for neuropathic pain and a preclinical anti-trypanosomal lead (20g) for stage 2 HAT, establishing scaffold-level confidence in CNS drugability that is not shared by imidazo[1,2-a]pyridine or pyrazolo[1,5-a]pyrimidine cores [1][2]. Compound 11 from the DYRK1A program additionally demonstrated permeability without P-gp liability, further supporting CNS drug discovery applications [3].

COX-2 Inhibitor Development Requiring Superior Selectivity and In Vivo Analgesic Translation

Select pyrazolo[1,5-b]pyridazin-6-ol as the core building block for COX-2 inhibitor development when the goal is to achieve high COX-2 selectivity (>28,000-fold over COX-1) with demonstrated in vivo analgesic efficacy and brain penetration—a combination that the imidazo[1,2-a]pyridine core failed to deliver despite comparable in vitro potency [1]. The clinical-stage compound GW406381 (ED₅₀ = 1.5 mg/kg p.o., rat FCA model) and its effectiveness in neuropathic pain models where celecoxib and rofecoxib lacked efficacy provide direct head-to-head validation of scaffold-level advantages in translatability [2].

Neglected Tropical Disease Drug Discovery Targeting Trypanosoma brucei via Kinase Inhibition

Procure pyrazolo[1,5-b]pyridazin-6-ol for anti-parasitic drug discovery programs targeting human African trypanosomiasis (HAT), where the core scaffold has been validated through a high-throughput screen of 42,444 human kinase inhibitors and subsequent optimization yielding compounds with parasite selectivity over human kinases and in vivo murine efficacy [1]. The availability of extensive human kinase selectivity data for the pyrazolo[1,5-b]pyridazine chemotype provides a unique advantage for designing parasite-selective analogs with minimized host toxicity, a capability not yet demonstrated for comparator scaffolds such as imidazo[1,2-b]pyridazine.

Quote Request

Request a Quote for Pyrazolo[1,5-b]pyridazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.